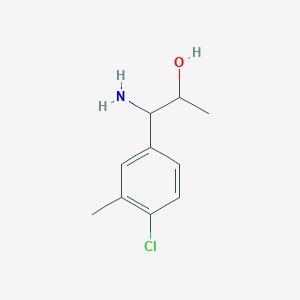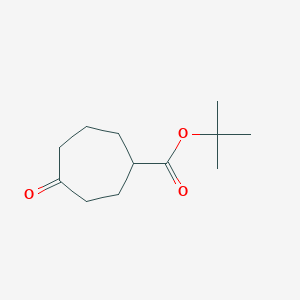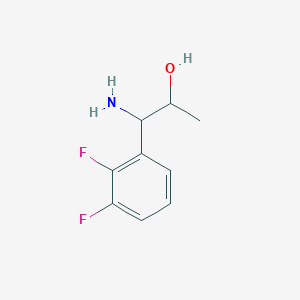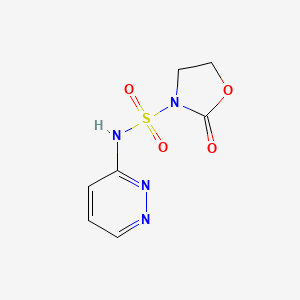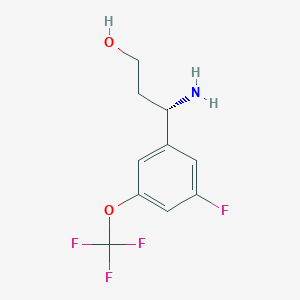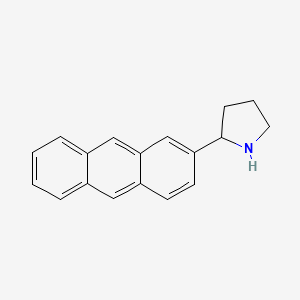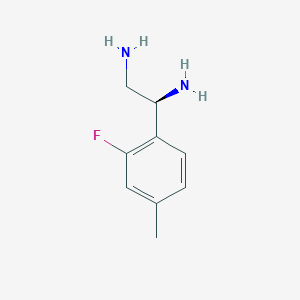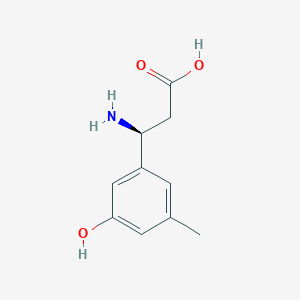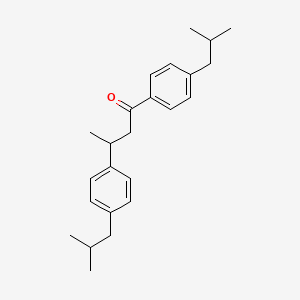
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one is a chemical compound with the molecular formula C24H32O and a molecular weight of 336.51 g/mol. It is an impurity in the synthesis of racemic Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is also known for its role as a selective cyclooxygenase inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 4-isobutylacetophenone with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize advanced equipment and technologies to optimize yield and purity. The compound is produced as an impurity during the synthesis of racemic Ibuprofen .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including its role as a cyclooxygenase inhibitor.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the synthesis of Ibuprofen.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one involves its role as a selective cyclooxygenase inhibitor. It inhibits the activity of cyclooxygenase enzymes (PGH synthase-1 and PGH synthase-2) with comparable potency. This inhibition leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: A widely used NSAID with similar cyclooxygenase inhibitory activity.
Naproxen: Another NSAID with similar anti-inflammatory properties.
Ketoprofen: An NSAID with similar mechanisms of action.
Uniqueness
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one is unique due to its specific structure and role as an impurity in the synthesis of racemic Ibuprofen. Its selective inhibition of cyclooxygenase enzymes also distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C24H32O |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1,3-bis[4-(2-methylpropyl)phenyl]butan-1-one |
InChI |
InChI=1S/C24H32O/c1-17(2)14-20-6-10-22(11-7-20)19(5)16-24(25)23-12-8-21(9-13-23)15-18(3)4/h6-13,17-19H,14-16H2,1-5H3 |
Clave InChI |
QJBUYPFVSVNYDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)CC(=O)C2=CC=C(C=C2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
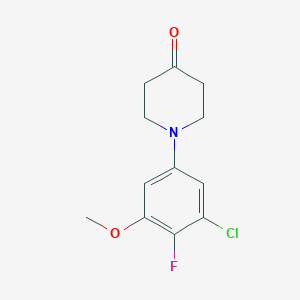
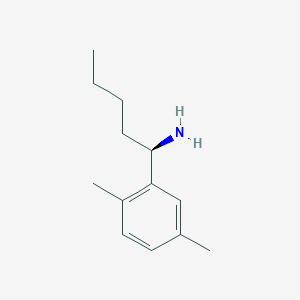
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13044030.png)

